molecular formula C9H13N3 B137007 2-(Piperidin-4-YL)pyrimidine CAS No. 151389-25-2

2-(Piperidin-4-YL)pyrimidine

Cat. No.: B137007
CAS No.: 151389-25-2
M. Wt: 163.22 g/mol
InChI Key: OLYYSYUUMYTBLJ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)pyrimidine is a heterocyclic compound that features both a piperidine ring and a pyrimidine ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Mechanism of Action

Target of Action

The primary target of 2-(Piperidin-4-YL)pyrimidine is Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . Piperidine derivatives, including this compound, have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, affecting its role in cell proliferation and survival .

Biochemical Pathways

The compound’s interaction with PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)pyrimidine typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine under basic conditions. For example, 2-chloropyrimidine can be reacted with piperidine in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the use of solvents like dimethylformamide or tetrahydrofuran can improve the solubility of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenated derivatives can be used as starting materials, with bases like sodium hydride or potassium tert-butoxide to facilitate the reaction.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Piperidin-4-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Piperidin-4-yl)pyrazine: Contains a pyrazine ring, which has nitrogen atoms at positions 1 and 4.

    2-(Piperidin-4-yl)quinoline: Features a quinoline ring, which is a fused ring system with a benzene and pyridine ring.

Uniqueness

2-(Piperidin-4-yl)pyrimidine is unique due to the presence of two nitrogen atoms in the pyrimidine ring, which can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable scaffold in drug design and development.

Properties

IUPAC Name

2-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYYSYUUMYTBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573551
Record name 2-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151389-25-2
Record name 2-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.5 g of the compound of step 1 of Example 26 was dissolved in 30 ml of methylene chloride, 10 ml of TFA was added, then the resultant mixture was agitated at room temperature for 30 minutes.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 3-neck round bottomed flask equipped with an addition funnel and condenser and containing zinc dust (2.45 g, 37.4 mmol) was flame dried. After cooling, and purging the system with nitrogen gas, 6 mL of THF was added, followed by 1,2-dibromoethane (0.298 mL, 3.46 mmol). The mixture was warmed to a vigorous reflux using a heat gun and stirred at reflux for ˜30 seconds (gas evolution was observed), then cooled to room temperature. The warming and cooling was repeated two more times. Then chlorotrimethylsilane (0.402 mL, 3.17 mmol) was added and the mixture was stirred at room temperature for 20 minutes. N-t-butoxycarbonyl-4-iodo-piperidine (known: Billotte, S. Synlett (1998), 379, 8.97 g, 28.8 mmol) in 15 mL of THF was added over a period of about 1 minutes. The reaction mixture was stirred at 50° C. for 1.5 h, then was cooled to room temperature. Meanwhile, a mixture of tri-2-furylphosphine (267 mg, 1.15 mmol) and Tris(dibenzylideneacetone)-dipalladium(0) chloroform adduct (298 mg, 0.288 mmol) was dissolved in 6 mL of THF under a nitrogen atmosphere, stirred for 15 minutes at room temperature, and added to the organozinc solution. Then a solution of 2-bromopyrimidine (5.50 g, 34.6 mmol) in a mixture of 58 mL of THF and 20 mL of N,N-dimethylacetamide was added. The reaction mixture was warmed to 80° C. and stirred for 3.5 h, then was cooled to room temperature and stirred for 36 h. The reaction mixture was filtered through celite and the filter cake was washed with ethyl acetate. The filtrate was diluted further with ethyl acetate, and washed with saturated NaHCO3 solution. The aqueous layer was back extracted with ethyl acetate, the organic layers were combined and washed twice with water and once with brine. The organic phase was dried over anhydrous MgSO4, filtered, and concentrated. Purification by flash chromatography (silica, stepwise gradient: 25% ethyl acetate/hexane, 40% ethyl acetate/hexane, 60% ethyl acetate/hexane, 80% ethyl acetate/hexane, 100% ethyl acetate) to afford 4.92 g of pure 4-(2-pyrimidyl)-piperidine product (65%). 1H NMR (500 MHz, CDCl3): δ 8.70 (d, J=5.0 Hz, 2H), 7.16 (app t, J=4.5 Hz, 1H), 4.24 (br s, 2H), 3.05 (m, 1H), 2.89 (br m, 2H), 2.01 (br d, J=13 Hz, 2H), 1.84 (dq, J=4.5, 12.5 Hz, 2H), 1.49 (s, 9H).
Quantity
0.298 mL
Type
reactant
Reaction Step One
Name
Quantity
2.45 g
Type
catalyst
Reaction Step Two
Quantity
298 mg
Type
catalyst
Reaction Step Three
Quantity
267 mg
Type
catalyst
Reaction Step Three
Quantity
0.402 mL
Type
reactant
Reaction Step Four
Quantity
8.97 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
organozinc
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Quantity
5.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
58 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
6 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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